5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom, a methyl group, and a thiophene ring attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Sulfonamidation: The formation of the sulfonamide group involves the reaction of the brominated aromatic compound with a suitable sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine.
Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where the thiophene derivative reacts with the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonamidation: Sulfonyl chloride and a base like pyridine or triethylamine.
Thiophene Substitution: Thiophene derivatives and a suitable base or catalyst.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of sulfonamide derivatives with biological targets.
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The bromine and thiophene moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methylthiophene: A related compound with a similar thiophene structure but lacking the sulfonamide group.
5-bromo-2-methyl-2-pentene: Another brominated compound with different functional groups.
6-bromo-2-methylbenzothiazole: A compound with a thiazole ring instead of a thiophene ring.
Uniqueness
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide and thiophene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-9-4-5-10(13)7-12(9)18(15,16)14-8-11-3-2-6-17-11/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNJPVWZSGDTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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